molecular formula C17H14N2O3S B6509439 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide CAS No. 895485-73-1

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide

Cat. No.: B6509439
CAS No.: 895485-73-1
M. Wt: 326.4 g/mol
InChI Key: XVJPLJNLSMHPGO-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide is a useful research compound. Its molecular formula is C17H14N2O3S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.07251349 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-19-16(21)12-8-5-9-13(15(12)17(19)22)18-14(20)10-23-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJPLJNLSMHPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by the isoindole framework and a phenylsulfanyl group. Its molecular formula is C15H15N2O3SC_{15}H_{15}N_{2}O_{3}S, with a molecular weight of approximately 301.36 g/mol. The presence of the dioxo group is significant for its reactivity and potential biological interactions.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Tumor Growth : Compounds based on the isoindole structure have been studied for their anti-cancer properties. They may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by affecting cell cycle regulation.
  • Photodynamic Therapy (PDT) : Some derivatives of isoindole compounds are utilized in PDT, which involves the generation of reactive oxygen species (ROS) upon light activation, leading to tumor cell death .

Anticancer Activity

A study focused on derivatives of benzoyl-phenoxy-acetamide highlighted the potential of structural modifications to enhance anticancer efficacy against glioblastoma cells. The research employed computational modeling to predict the effectiveness of various compounds, including those similar to this compound .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameIC50 (µM)Mechanism of ActionReference
Compound A5.0Induces apoptosis via ROS generation
Compound B10.0Inhibits cell cycle progression
N-(2-methyl...)TBDTBDTBD

Case Studies

  • Case Study on Glioblastoma : A related compound demonstrated significant cytotoxicity against glioblastoma cells in vitro. The study showed that the compound could effectively cross the blood-brain barrier (BBB), which is crucial for treating central nervous system tumors .
  • Photodynamic Therapy Application : Another study investigated the use of an isoindole derivative in PDT. The results indicated that upon light activation, the compound led to increased ROS levels in tumor cells, resulting in enhanced cell death compared to controls .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable properties such as:

  • Absorption : The compound shows potential for good oral bioavailability.
  • Distribution : Computational models predict effective CNS penetration.
  • Metabolism : Initial assessments indicate that it may undergo metabolic transformations that could influence its efficacy and safety profile.

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